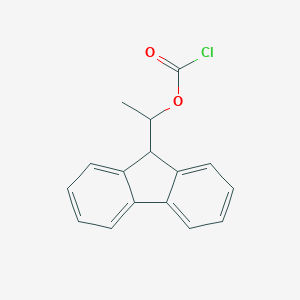

(+)-1-(9-Fluorenyl)ethyl chloroformate

Beschreibung

Significance of Chiral Analysis in Contemporary Scientific Disciplines

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in many scientific disciplines, including chemistry, pharmacology, and biochemistry. longdom.orgnih.gov In living organisms, molecules such as amino acids, sugars, and proteins are chiral, and their biological functions are often highly specific to one enantiomeric form. nih.gov

The significance of chiral analysis is particularly pronounced in the pharmaceutical industry. americanpharmaceuticalreview.comtsijournals.com Enantiomers of a drug can exhibit markedly different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. longdom.orgresearchgate.net Consequently, regulatory agencies worldwide now often require that new chiral drugs be developed and marketed as single enantiomers. longdom.orgamericanpharmaceuticalreview.com This regulatory shift has intensified the need for robust and reliable methods for chiral separation and analysis to ensure the safety and efficacy of pharmaceutical products. americanpharmaceuticalreview.comwikipedia.org

Role of Chiral Derivatizing Agents in Enantiomeric Separations

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a challenging task. researchgate.net Chiral derivatizing agents (CDAs) are instrumental in overcoming this challenge. wikipedia.org A CDA is a chiral molecule that reacts with a mixture of enantiomers to form diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be separated using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) on an achiral stationary phase. wikipedia.orgresearchgate.net

The use of CDAs offers an indirect method for chiral separation. researchgate.net For this method to be effective, the CDA must be enantiomerically pure, and the derivatization reaction should proceed to completion with both enantiomers to avoid inaccuracies in quantification. wikipedia.org The resulting diastereomers must also be stable under the analytical conditions. wikipedia.org

Historical Context and Evolution of (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) as a Chiral Reagent

This compound (FLEC) was introduced over three decades ago and has since become one of the most versatile and widely used chiral derivatizing agents. researchgate.netnih.gov Its development was a significant advancement in the field of chiral analysis, providing a reliable method for the derivatization of primary and secondary amines, as well as thiols. researchgate.net

FLEC reacts rapidly with these functional groups at room temperature to form stable, highly fluorescent derivatives. nih.govacs.org This fluorescence property is particularly advantageous as it allows for highly sensitive detection in analytical techniques like HPLC and capillary electrophoresis (CE). nih.gov The evolution of FLEC as a preferred chiral reagent is also due to its commercial availability in high optical purity and its straightforward reaction kinetics. nih.govrsc.org Over the years, its application has expanded to a wide range of molecules, including amino acids, pharmaceuticals, and environmentally relevant compounds. nih.gov

The derivatization of amino acids with FLEC has been a subject of extensive research. nih.govacs.org For instance, a simple and efficient derivatization procedure involves mixing a solution of the amino acid with FLEC in a sodium tetraborate (B1243019) buffer, with reaction yields reported to be between 93% and 97%. nih.gov

Interactive Data Table: Properties of FLEC

| Property | Value |

| Molecular Formula | C16H13ClO2 |

| Molecular Weight | 272.73 g/mol |

| CAS Number | 107474-79-3 |

| Appearance | Liquid |

| Storage Temperature | 2-8°C |

Data sourced from various chemical suppliers. sigmaaldrich.comclearsynth.com

The continued use and refinement of analytical methods involving FLEC underscore its enduring importance in academic and applied scientific research. nih.govsigmaaldrich.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-yl)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910337 | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107474-79-3, 154479-90-0 | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Purity Considerations of + 1 9 Fluorenyl Ethyl Chloroformate

Synthetic Approaches to (+)-1-(9-Fluorenyl)ethyl Chloroformate

The synthesis of this compound is a multi-step process that begins with the formation of the chiral precursor, (+)-1-(9-fluorenyl)ethanol, followed by its conversion to the final chloroformate product.

A common strategy for obtaining the optically pure alcohol involves the synthesis of a racemic mixture of 1-(9-fluorenyl)ethanol, which is then resolved into its constituent enantiomers. The synthesis of the racemic alcohol can be achieved through the reaction of 9-fluorenylmagnesium bromide with acetaldehyde.

Subsequently, the resolution of the racemic 1-(9-fluorenyl)ethanol is a crucial step. Enzymatic kinetic resolution has proven to be an effective method for this purpose. mdpi.comjocpr.comnih.gov This technique utilizes an enzyme, such as a lipase (B570770), to selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted enantiomers. For instance, a lipase can selectively catalyze the acylation of the (R)-enantiomer, leaving the desired (S)-(+)-1-(9-fluorenyl)ethanol unreacted and in high enantiomeric purity. nih.gov

Once the enantiomerically pure (+)-1-(9-fluorenyl)ethanol is obtained, it is converted to the corresponding chloroformate. This is typically achieved by reacting the alcohol with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govresearchgate.net The reaction is generally carried out in an inert solvent, such as dichloromethane, in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. orgsyn.orggoogle.comgoogle.com The reaction conditions, including temperature and reaction time, are carefully controlled to ensure complete conversion and minimize side reactions.

Table 1: Key Steps in the Synthesis of this compound

| Step | Description | Key Reagents and Conditions |

| 1 | Synthesis of Racemic 1-(9-fluorenyl)ethanol | 9-Fluorenylmagnesium bromide, Acetaldehyde |

| 2 | Enantiomeric Resolution | Lipase, Acyl donor (e.g., vinyl acetate), Organic solvent |

| 3 | Chloroformylation | (+)-1-(9-fluorenyl)ethanol, Triphosgene, Base (e.g., pyridine), Inert solvent (e.g., dichloromethane) |

This table provides a generalized overview of the synthetic process. Specific conditions may vary based on the chosen methodology.

Importance of Optical Purity in Chiral Derivatizing Agents

The primary function of a chiral derivatizing agent (CDA) like this compound is to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). nih.govcsfarmacie.czsigmaaldrich.com

The optical purity of the CDA is of paramount importance for the accuracy of the enantiomeric analysis. libretexts.org If the CDA is not enantiomerically pure, it will lead to the formation of four diastereomers instead of two. For instance, if a racemic analyte (containing both R and S enantiomers) is derivatized with an impure CDA (containing both (+) and (-) forms), the resulting mixture will contain (Analyte-R)-(CDA-+), (Analyte-S)-(CDA-+), (Analyte-R)-(CDA--), and (Analyte-S)-(CDA--). This complicates the chromatogram and can lead to erroneous determination of the enantiomeric excess (ee) of the analyte. nih.gov

An enantiomerically pure CDA ensures that each enantiomer of the analyte is converted into a single, distinct diastereomer, allowing for accurate quantification. nih.gov Therefore, a high enantiomeric excess of the this compound reagent is a prerequisite for its reliable use in chiral separations. sigmaaldrich.com

Quality Control and Characterization of this compound Reagent Purity

Rigorous quality control is essential to verify the chemical and optical purity of this compound. A combination of analytical techniques is employed for its characterization. researchgate.netsigmaaldrich.com

Table 2: Analytical Techniques for Quality Control of this compound

| Technique | Purpose | Key Parameters Measured |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical and enantiomeric purity. | Retention time, peak purity, enantiomeric ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | Chemical shifts, coupling constants, integration. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Mass-to-charge ratio (m/z). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands (e.g., C=O of chloroformate). |

This table outlines the primary analytical methods used for the quality control of FLEC.

Chiral HPLC is a principal method for determining the enantiomeric purity of FLEC. nih.govnih.gov By using a suitable chiral stationary phase, it is possible to separate the (+) and (-) enantiomers of the chloroformate and quantify their relative amounts, thus determining the enantiomeric excess. csfarmacie.czresearchgate.net

Proton and Carbon-13 NMR spectroscopy are used to confirm the chemical structure of the molecule. libretexts.org The presence of any impurities can often be detected by the appearance of additional signals in the NMR spectrum.

Mass spectrometry provides confirmation of the molecular weight of the compound. nih.gov Infrared spectroscopy is used to verify the presence of the key functional groups, particularly the chloroformate group, which exhibits a characteristic carbonyl (C=O) stretching frequency.

Through the application of these stringent quality control measures, the high purity and enantiomeric integrity of this compound are ensured, making it a reliable and effective reagent for chiral separations in a variety of scientific and industrial applications.

Mechanism of Chiral Derivatization with + 1 9 Fluorenyl Ethyl Chloroformate

Reaction Kinetics and Stoichiometry

The derivatization reaction of (+)-FLEC with primary and secondary amines is characterized by its rapid kinetics. researchgate.netnih.gov Under optimal conditions, the reaction proceeds quickly and quantitatively, often reaching completion in a very short time. researchgate.net For instance, the reaction of its achiral analogue, 9-fluorenylmethyl chloroformate (FMOC-Cl), with amino acids is reported to be complete within 30 seconds in an aqueous solution. researchgate.net

The reaction involves a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate group. msu.edu This results in the displacement of the chloride ion and the formation of a stable carbamate (B1207046) linkage between the FLEC molecule and the analyte. The stoichiometry of the reaction is typically 1:1 for analytes with a single amine or thiol group. However, for compounds with multiple reactive sites, such as the amino acid ornithine which has two amine groups, two FLEC molecules will react per analyte molecule. acs.org To ensure the reaction proceeds to completion, an excess of the FLEC reagent is generally used. nih.gov

Formation of Diastereomeric Derivatives

The core principle behind the use of (+)-FLEC is the formation of diastereomers from a mixture of enantiomers. acs.orgwikipedia.org Enantiomers are non-superimposable mirror images with identical chemical and physical properties in an achiral environment, making their direct separation challenging. (+)-FLEC is an enantiomerically pure reagent. When it reacts with a racemic mixture (e.g., a mixture of D- and L-amino acids), it forms two distinct diastereomers: (+)-FLEC-D-amino acid and (+)-FLEC-L-amino acid. acs.orgresearchgate.net

These resulting diastereomers are not mirror images of each other and possess different physical properties, including different affinities for stationary and mobile phases in chromatography. acs.orgresearchgate.net This difference in physical properties allows for their separation using standard analytical techniques such as reversed-phase HPLC or micellar electrokinetic chromatography (MEKC). researchgate.netnih.govnih.gov The ability to resolve these diastereomers enables the accurate quantification of the original enantiomers in a sample. acs.orgrsc.org

Specificity Towards Amine and Thiol Functionalities

(+)-FLEC demonstrates high reactivity and specificity towards nucleophilic functional groups, primarily primary and secondary amines. researchgate.netresearchgate.net This makes it an excellent reagent for the derivatization of amino acids, which contain a primary amino group, and other chiral amines. nih.gov The reaction proceeds via the acylation of the amine. libretexts.org The lone pair of electrons on the nitrogen of the amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. msu.edu

In addition to amines, comprehensive reviews indicate that FLEC also reacts with thiols (compounds containing a sulfhydryl, -SH, group). researchgate.netnih.gov Similar to amines, the sulfur atom in a thiol is nucleophilic and can react with the chloroformate to form a thiocarbonate derivative. This broad reactivity with both amine and thiol groups expands the range of analytes that can be derivatized by FLEC for chiral analysis.

Optimization of Derivatization Conditions

To achieve efficient and quantitative derivatization, several reaction parameters must be carefully controlled. The optimization of these conditions is critical for the accuracy and reproducibility of the analytical method.

The pH of the reaction medium is a critical factor influencing the derivatization efficiency. The reaction is typically conducted under alkaline conditions. nih.gov This is because the amine functional group must be in its deprotonated, nucleophilic state (R-NH₂) to react with the FLEC reagent. In acidic conditions, the amine group is protonated (R-NH₃⁺), rendering it non-nucleophilic. semanticscholar.org

Borate (B1201080) buffer is frequently employed to maintain the required alkaline pH, with studies using concentrations around 40 mM to 200 mM. scielo.brnih.gov For the related reagent FMOC-Cl, an optimal pH of 9.5 has been reported for the derivatization of gabapentin (B195806). semanticscholar.org The choice of buffer and its concentration can significantly impact the reaction yield and must be optimized for each specific application. nih.gov

The derivatization with FLEC is known to be a fast reaction, often proceeding to completion within minutes at room temperature. researchgate.netnih.gov However, the optimal time and temperature can vary depending on the analyte and the reaction matrix.

For example, one study using (+)-FLEC for the derivatization of DL-glufosinate found that mild conditions of 40°C for 30 minutes were sufficient and did not cause racemization. researchgate.netnih.gov Another study using the similar FMOC-Cl reagent determined the most efficient conditions for derivatizing gabapentin to be 15 minutes at 25°C. semanticscholar.org It is important to note that elevated temperatures (e.g., above 45°C) can sometimes lead to the degradation of the reagent and the formed derivative, making temperature control essential. semanticscholar.org

| Analyte | Reagent | Temperature (°C) | Time (min) | Reference |

|---|---|---|---|---|

| DL-Glufosinate | (+)-FLEC | 40 | 30 | researchgate.netnih.gov |

| Gabapentin | FMOC-Cl | 25 | 15 | semanticscholar.org |

| Amino Acids (in-capillary) | (-)-FLEC | Not Specified | ~9.5 | nih.gov |

For quantitative analysis, it is imperative that the derivatization reaction proceeds to completion. To achieve this, a molar excess of the derivatizing agent (+)-FLEC is typically used. nih.govnih.gov The optimal ratio of analyte to reagent depends on the specific analyte and its concentration.

Studies with the analogous reagent FMOC-Cl have shown that a 2:1 reagent-to-analyte molar ratio was effective for derivatizing gabapentin. semanticscholar.org In another application for glyphosate (B1671968) analysis, a 5:1 ratio of FMOC-Cl to the analyte resulted in a significantly stronger analytical signal compared to a 2:1 ratio, indicating more efficient derivatization. scielo.brresearchgate.net Using an excess of the reagent ensures that even trace amounts of the analyte are derivatized. nih.gov Following the reaction, any unreacted FLEC is often quenched or removed to prevent interference in the subsequent analysis. researchgate.net

| Analyte | Reagent | Investigated Ratios (Analyte:Reagent) | Optimal Ratio | Reference |

|---|---|---|---|---|

| Gabapentin | FMOC-Cl | 1:1, 1:2 | 1:2 | semanticscholar.org |

| Glyphosate | FMOC-Cl | 1:2, 1:5 | 1:5 | scielo.brresearchgate.net |

Strategies for Excess Reagent Removal

In chiral derivatization, an excess of the derivatizing agent, such as (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC), is often used to ensure the reaction proceeds to completion. However, the residual reagent and its hydrolysis byproduct, 1-(9-fluorenyl)ethanol, can interfere with the subsequent chromatographic analysis of the target analytes. acs.org Therefore, effective removal of this excess is a critical step in the analytical workflow. Several strategies have been developed for this purpose, ranging from simple liquid-liquid extraction to the use of highly specific scavenger resins.

Quenching with a Secondary Reagent One effective method is to "quench" the excess FLEC by adding a small, highly reactive molecule that is easily separated from the analytes of interest. For example, an amino acid like hydroxyproline (B1673980) can be added to the reaction mixture after the primary derivatization is complete. acs.org The excess FLEC reacts with hydroxyproline to form a derivative that typically has a very different retention time from the target analyte derivatives, often eluting early in a reversed-phase chromatography run, thus preventing interference. acs.org

Liquid-Liquid Extraction (LLE) Liquid-liquid extraction can be employed to remove the relatively nonpolar FLEC and its hydrolysis product from the more polar derivatized analytes in an aqueous solution. After the derivatization reaction, the mixture is washed with a nonpolar organic solvent, such as diethyl ether or ethyl acetate (B1210297). scielo.br The excess FLEC partitions into the organic phase, which is then discarded, leaving the derivatized analytes in the aqueous phase ready for analysis. scielo.br This method is straightforward but requires careful selection of the solvent to ensure the derivatized analytes are not also extracted.

Solid-Phase Extraction (SPE) Solid-phase extraction (SPE) is a widely used sample preparation technique that can efficiently remove excess reagent and other matrix interferences. thermofisher.comlibretexts.org In a typical "bind-and-elute" strategy, the sample is loaded onto an SPE cartridge containing a sorbent (e.g., a reversed-phase C18 silica). The derivatized analytes and the excess FLEC are retained on the sorbent. A specific wash solvent is then used to selectively rinse away the less strongly bound excess reagent, while the analyte derivatives remain on the cartridge. silicycle.com Finally, a stronger elution solvent is used to recover the purified analyte derivatives. libretexts.org Alternatively, a "removal/trapping" strategy can be used where the sorbent is chosen to strongly retain the interfering FLEC, while the desired analyte derivatives pass through the cartridge and are collected. libretexts.org

Scavenger Resins Scavenger resins are functionalized polymers designed to react with and covalently bind specific types of molecules, such as excess electrophilic reagents. pitt.eduamerigoscientific.com For removing excess FLEC, a resin functionalized with nucleophilic groups, like primary or secondary amines (e.g., aminomethylated polystyrene), is ideal. These are also known as electrophile scavengers. amerigoscientific.combiotage.com After the derivatization reaction is complete, the scavenger resin is added to the mixture. The resin's nucleophilic groups react with the electrophilic chloroformate group of the excess FLEC, tethering it to the solid support. pitt.edu The resin, along with the bound excess reagent, can then be easily removed by simple filtration, leaving a clean solution of the derivatized product. pitt.eduamerigoscientific.com This method is highly efficient and simplifies the work-up process significantly. pitt.edu

| Strategy | Mechanism | Advantages | Considerations |

|---|---|---|---|

| Quenching | Reaction with a secondary, easily separable molecule (e.g., hydroxyproline). acs.org | Simple addition to the reaction mixture; effective for preventing chromatographic interference. acs.org | The quencher derivative must be chromatographically resolved from all analytes of interest. |

| Liquid-Liquid Extraction (LLE) | Partitioning of nonpolar FLEC into an immiscible organic solvent. scielo.br | Fast and uses common laboratory solvents and equipment. | Potential for incomplete removal or loss of analyte; requires solvent that does not extract the derivatized analyte. |

| Solid-Phase Extraction (SPE) | Differential adsorption of analyte and excess reagent onto a solid sorbent, followed by selective washing and elution. thermofisher.comsilicycle.com | High selectivity, can remove multiple interferences simultaneously, and can concentrate the analyte. silicycle.com | Requires method development to optimize sorbent, wash, and elution solvents. chromatographyonline.com |

| Scavenger Resins | Covalent binding of excess FLEC to a functionalized polymer support, followed by filtration. pitt.eduamerigoscientific.com | Highly specific, high removal efficiency, and simplified product isolation via filtration. pitt.edu | Resins can be more expensive than other reagents; requires appropriate resin selection for the specific reagent. |

Minimization of Racemization During Derivatization Procedures

A fundamental requirement for the accurate enantiomeric analysis of chiral molecules is that the derivatization process itself does not alter the original enantiomeric composition of the analyte. Racemization, the conversion of an enantiomer into a mixture of both enantiomers, would lead to erroneous quantification. wikipedia.org The derivatization of amino acids and other chiral amines with this compound is widely regarded as a method with negligible risk of racemization when performed under appropriate conditions. acs.orgrsc.org

Several factors contribute to the preservation of stereochemical integrity during FLEC derivatization:

Rapid Reaction Kinetics : FLEC reacts quickly with primary and secondary amines under mild conditions. nih.govresearchgate.net The derivatization is often complete within minutes at room temperature. acs.org This rapid conversion to a stable diastereomer minimizes the time the analyte spends in the reactive state, thereby reducing the opportunity for side reactions or equilibrium processes that could lead to racemization. acs.org

Optimized Reaction Conditions : The derivatization is typically carried out in a buffered aqueous medium, often a sodium borate buffer at a basic pH (e.g., pH 8.8). rsc.org While strongly basic or acidic conditions can promote racemization of some amino acids through mechanisms like enolization, the carefully controlled pH and mild temperature used for FLEC derivatization are not harsh enough to cause significant racemization for most analytes. acs.orgwikipedia.org

High Reagent Purity : The optical purity of the chiral derivatizing agent is paramount. The use of this compound with high enantiomeric excess ensures that the formation of diastereomers is directly and accurately proportional to the enantiomeric composition of the analyte. acs.org Commercially available FLEC is typically of high optical purity, a factor that has been confirmed in studies demonstrating its reliability. acs.org

Pre-Derivatization Sample Handling : The risk of racemization is often higher during sample preparation steps that precede the derivatization itself. For instance, strong acid hydrolysis of proteins and peptides, a common method to release individual amino acids, is known to cause significant racemization. rsc.org To avoid this, milder methods such as enzymatic hydrolysis are recommended to ensure that the enantiomeric composition of the amino acids is preserved before they are derivatized with FLEC. rsc.org Studies analyzing the neurotoxin β-methylamino-L-alanine (BMAA) have specifically employed enzymatic hydrolysis to prevent racemization artifacts that would otherwise occur with acid hydrolysis. rsc.org

| Factor Influencing Racemization | Strategy for Minimization | Rationale |

|---|---|---|

| Reaction Time | Utilize the rapid reaction kinetics of FLEC; ensure the reaction goes to completion quickly (typically minutes). acs.org | Minimizes the analyte's exposure to reaction conditions that could potentially induce racemization. |

| Reaction Conditions (pH, Temp) | Perform derivatization under mild, optimized conditions (e.g., room temperature, buffered basic pH). acs.orgrsc.org | Avoids harsh acidic or basic environments that are known to promote racemization of chiral centers adjacent to carbonyl groups. wikipedia.org |

| Reagent Quality | Use a chiral derivatizing agent of high and known enantiomeric purity. acs.org | Ensures that the ratio of the resulting diastereomers accurately reflects the enantiomeric ratio of the analyte. |

| Sample Preparation | Employ gentle methods for sample preparation, such as enzymatic hydrolysis instead of strong acid hydrolysis for protein/peptide samples. rsc.org | Prevents alteration of the analyte's stereochemistry before the derivatization step occurs. |

Advanced Analytical Methodologies for + 1 9 Fluorenyl Ethyl Chloroformate Derivatives

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is a cornerstone technique for the separation of FLEC-derivatized diastereomers. The inherent fluorescence of the fluorenyl group allows for highly sensitive detection, making it a preferred method for trace analysis.

The separation of diastereomers formed by the reaction of analytes with (+)-FLEC is typically achieved on reversed-phase (RP) HPLC columns. The choice of stationary phase chemistry is critical for achieving the necessary selectivity and resolution between the diastereomeric pairs.

Commonly employed stationary phases include alkyl-bonded silicas, such as C18 and C8, as well as phenyl-based columns. C18 columns are widely used due to their high hydrophobicity and surface area, which provide excellent retention and separation power for a broad range of FLEC derivatives. phenomenex.com Phenyl stationary phases can offer alternative selectivity, particularly for compounds containing aromatic moieties, through π-π interactions with the fluorenyl group of the FLEC tag. sigmaaldrich.com The selection between these phases often depends on the specific nature of the analyte derivatized with FLEC. For instance, studies have shown that Ascentis Phenyl columns can provide superior results for the separation of stereoisomers when using acetonitrile-based mobile phases. sigmaaldrich.com

The separability of diastereomers is highly dependent on the polarity and rigidity of the derivatizing agent and the analyte. researchgate.net The structural differences between the diastereomers, magnified by the bulky fluorenyl group, are exploited by the stationary phase to achieve separation.

Table 1: Common Reversed-Phase HPLC Columns for Diastereomer Separation

| Stationary Phase Chemistry | Common Use | Separation Principle |

|---|---|---|

| C18 (Octadecylsilane) | General purpose for hydrophobic compounds; widely used for FLEC-amino acids. | Primarily hydrophobic interactions between the alkyl chain and the analyte. |

| C8 (Octylsilane) | Used for analytes that are too strongly retained on C18 columns. | Similar to C18 but with less hydrophobic retention. |

| Phenyl | Provides alternative selectivity for aromatic compounds through π-π interactions. | A combination of hydrophobic and π-π interactions. sigmaaldrich.com |

| Pentafluorophenyl (PFP) | Offers unique selectivity for polar and aromatic compounds. | Multiple interaction mechanisms including hydrophobic, π-π, and dipole-dipole. |

The composition of the mobile phase is a crucial parameter that is optimized to achieve the best possible separation of (+)-FLEC diastereomers. In reversed-phase HPLC, the mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). The ratio of these solvents is adjusted to control the retention and resolution of the analytes. nih.gov

The addition of modifiers to the mobile phase can significantly impact the selectivity of the separation. chromatographyonline.com Acidic modifiers, like formic acid or acetic acid, are often added at low concentrations (e.g., 0.1%) to control the ionization of the analytes and improve peak shape. Buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, are also used to maintain a constant pH, which is particularly important for the analysis of ionizable compounds like amino acids. sigmaaldrich.comhplc.eu The choice of organic modifier (acetonitrile vs. methanol) can also alter the selectivity of the separation due to differences in their solvent properties. For some separations, acetonitrile provides better resolution, while for others, methanol may be superior. sigmaaldrich.com

The fluorenyl moiety of the FLEC derivatizing agent is highly fluorescent, which allows for sensitive detection of the derivatized analytes. The selection of optimal excitation and emission wavelengths is critical for maximizing the signal-to-noise ratio.

For compounds with a fluorenyl group, the fluorescence excitation maximum is typically in the ultraviolet (UV) range, while the emission is observed at a longer wavelength in the visible range. For derivatives of 9-fluorenylmethyl chloroformate (FMOC), a closely related compound, excitation wavelengths are often set around 265 nm with emission detected around 315 nm. researchgate.net Intrinsic fluorescence of amino acids like tryptophan occurs at an excitation of approximately 280 nm and an emission around 350 nm. microspectra.com For OPA-derivatized amino acids, optimal excitation can be found around 229-240 nm with emission maxima near 450 nm. nih.gov Based on the structure of the fluorenyl group, typical wavelengths for FLEC derivatives are in a similar range.

Table 2: Typical Fluorescence Detection Parameters for Fluorenyl-Containing Derivatives

| Derivative Group | Typical Excitation Wavelength (λex) | Typical Emission Wavelength (λem) |

|---|---|---|

| FLEC/FMOC | ~265 nm | ~315-345 nm |

| Intrinsic Tryptophan | ~280 nm | ~350 nm |

It is important to experimentally determine the optimal wavelengths for a specific set of FLEC derivatives and HPLC system to achieve the highest sensitivity.

For the analysis of complex samples containing multiple analytes with a wide range of polarities, isocratic elution (constant mobile phase composition) is often insufficient. chromatographyonline.com In such cases, gradient elution is employed, where the composition of the mobile phase is changed over the course of the analysis. chromatographyonline.commastelf.com

A typical gradient program for the separation of FLEC derivatives starts with a lower concentration of the organic solvent (e.g., acetonitrile) in water, which allows for the retention and separation of more polar compounds. The concentration of the organic solvent is then gradually increased, which decreases the retention of the more hydrophobic compounds and allows them to elute from the column. lth.se

A "scouting gradient," such as a linear gradient from 5% to 95% acetonitrile over 20-30 minutes, is often used in method development to determine the approximate elution conditions for all components in the mixture. chromatographyonline.commastelf.com Based on the results of the scouting run, the gradient can be optimized to improve the resolution of closely eluting peaks. This may involve adjusting the initial and final organic solvent concentrations, the gradient steepness, and incorporating isocratic hold steps. mastelf.com

Table 3: Example of a Generic Gradient Elution Program for FLEC Derivatives

| Time (minutes) | % Aqueous (e.g., 0.1% Formic Acid in Water) | % Organic (e.g., Acetonitrile) |

|---|---|---|

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Capillary Electrophoresis (CE) with Various Detection Modalities

Capillary electrophoresis is a high-efficiency separation technique that offers an alternative to HPLC for the analysis of FLEC derivatives. It is particularly advantageous due to its low sample and reagent consumption.

For the separation of neutral or chiral compounds like FLEC-derivatized amino acids, a modification of CE called micellar electrokinetic chromatography (MEKC) is employed. researchgate.netnih.gov In MEKC, a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. nih.gov This results in the formation of micelles, which act as a pseudo-stationary phase.

The separation in MEKC is based on the differential partitioning of the analytes between the aqueous BGE and the hydrophobic interior of the micelles. nih.gov The FLEC-derivatized amino acid diastereomers, being largely neutral, interact differently with the micelles, leading to different migration times and thus, separation. The resolution of the diastereomers can be optimized by adjusting the concentration of the surfactant, the pH of the BGE, and by adding organic modifiers to the BGE. nih.gov Studies have demonstrated that MEKC can achieve high-resolution separation of up to 12 different proteinogenic FLEC-derivatized amino acid pairs with resolution values ranging from 1.2 to 7.9. nih.gov

Table 4: Typical MEKC Conditions for FLEC-Amino Acid Separation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Surfactant | 20-50 mM Sodium Dodecyl Sulfate (SDS) | Forms micelles for differential partitioning. researchgate.netnih.gov |

| Background Electrolyte | 20-50 mM Borate (B1201080) Buffer | Maintains pH and conductivity. researchgate.netnih.gov |

| pH | 8.5 - 9.5 | Controls electroosmotic flow and analyte charge. |

| Organic Modifier | 5-15% Methanol or Acetonitrile | Modifies partitioning and improves resolution. |

| Applied Voltage | 20-30 kV | Drives the separation. |

In-Capillary Derivatization Strategies

In-capillary derivatization is an efficient technique that integrates the derivatization reaction and the separation process within the same capillary, minimizing sample handling, reducing reagent consumption, and improving reaction times. For analytes derivatized with reagents structurally similar to FLEC, this strategy has proven to be highly effective.

A micellar electrokinetic chromatography (MEKC) method has been developed for the separation of amino acid derivatives using in-capillary derivatization with (-)-1-(9-fluorenyl)-ethyl chloroformate, the enantiomer of (+)-FLEC. nih.govdocumentsdelivered.com This approach demonstrates the feasibility and advantages of performing the derivatization directly within the separation capillary. The process involves the sequential injection of the amino acid sample and the FLEC labeling solution, followed by the application of a low voltage to facilitate mixing and reaction. documentsdelivered.com Optimized conditions for this in-capillary derivatization have been systematically investigated, leading to efficient labeling and subsequent separation of the resulting diastereomers. nih.govdocumentsdelivered.com

Table 1: Optimized Parameters for In-Capillary Derivatization with FLEC

| Parameter | Optimized Value |

| Mixing Voltage | 0.2 kV |

| Mixing Time | 570 s |

| Labeling Solution Conc. | Optimized |

| Background Electrolyte | 40mM Sodium Tetraborate (B1243019), 21mM SDS, 8.5% IPA |

This data is based on a study using (-)-1-(9-fluorenyl)ethyl chloroformate, but the principles are applicable to (+)-FLEC. documentsdelivered.com

This strategy was successfully applied to the analysis of spiked artificial cerebrospinal fluid, highlighting its potential for complex biological samples. documentsdelivered.com The in-capillary approach significantly streamlines the analytical workflow for the chiral separation of amino acids. nih.gov

Coupled Detection Systems (UV, Laser-Induced Fluorescence, Mass Spectrometry)

The choice of detection system is crucial for achieving the desired sensitivity and selectivity in the analysis of FLEC-derivatized compounds. Several detection methods can be coupled with separation techniques like capillary electrophoresis (CE).

UV Absorbance Detection: FLEC derivatives of amino acids can be detected using UV absorbance. nih.gov This method is straightforward and has been used in several chiral CE studies, typically yielding limits of detection (LODs) in the micromolar (μM) range. nih.gov

Laser-Induced Fluorescence (LIF) Detection: The FLEC moiety is fluorescent, which allows for highly sensitive detection using LIF. nih.govwikipedia.org The excitation and emission maxima of FLEC are in the UV region, at approximately 265 nm and 310 nm, respectively. nih.gov While conventional LIF systems often use lasers in the visible region, UV-induced fluorescence detection can significantly enhance sensitivity for FLEC-derivatized analytes. nih.gov This technique is particularly advantageous for trace analysis. nih.gov

Mass Spectrometry (MS) Detection: Coupling CE with MS provides both separation and mass information, offering high specificity and sensitivity. wikipedia.orgresearchgate.net Electrospray ionization (ESI) is a common interface for CE-MS, allowing for the gentle ionization of the FLEC derivatives as they elute from the capillary. wikipedia.org This combination is powerful for the enantioselective analysis of amino acids and other chiral compounds. nih.gov

Hyphenated Mass Spectrometry (MS) Techniques

Hyphenated MS techniques, which combine a separation method with mass spectrometry, are paramount for the sensitive and selective analysis of FLEC derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

LC-MS/MS is a cornerstone technique for the quantitative analysis of FLEC-derivatized compounds. The coupling of liquid chromatography with tandem mass spectrometry provides excellent separation efficiency, high sensitivity, and selectivity. This method has been successfully applied to the chiral analysis of β-methylamino alanine (B10760859) (BMAA) enantiomers after derivatization with (+)-FLEC, contributing to a better understanding of amino acid stereochemistry. sigmaaldrich.com The use of MS/MS allows for selected reaction monitoring (SRM), which significantly reduces matrix effects and enhances the signal-to-noise ratio, making it ideal for complex biological samples.

Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS)

CE-MS/MS combines the high separation efficiency of capillary electrophoresis with the specificity and sensitivity of tandem mass spectrometry. wikipedia.orgnih.gov This technique is particularly well-suited for the analysis of small sample volumes and charged analytes, such as FLEC-derivatized amino acids. wikipedia.orgnih.gov An electrokinetic chromatography-mass spectrometry (EKC-MS) method has been developed for the analysis of FLEC-derivatized amino acids in cerebrospinal fluid, demonstrating adequate sensitivity with LODs of at least 1 µM. nih.gov Sheathless CE-ESI-MS/MS interfaces can further enhance sensitivity by avoiding sample dilution, which is beneficial for limited sample proteomics and metabolomics studies. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful tool for both the structural elucidation and quantification of FLEC derivatives. nih.gov In an MS/MS experiment, a precursor ion (e.g., the molecular ion of a FLEC-derivatized amino acid) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govmdpi.com This fragmentation pattern provides a structural fingerprint of the molecule, confirming its identity. mdpi.com For quantitative analysis, specific precursor-to-product ion transitions are monitored (SRM), which provides exceptional selectivity and sensitivity by filtering out background noise. Current time information in Monroe County, US. This approach is widely used in targeted analyses to achieve low limits of detection.

Ion Mobility Spectrometry (IMS) for Chiral Discrimination

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that separates ions based on their size, shape, and charge. nih.gov While enantiomers have identical mass-to-charge ratios and cannot be directly separated by MS, their diastereomeric derivatives formed with (+)-FLEC can have different mobilities in the gas phase. acs.orgnih.gov

A novel method using trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS) has been developed for the fast enantiomeric separation of amino acids. acs.orgnih.gov In this approach, the amino acids are first derivatized with (+)-FLEC to form diastereomers. acs.orgnih.gov These diastereomers, particularly their sodiated ions formed during electrospray ionization, can be separated by TIMS based on subtle differences in their collisional cross-sections. acs.orgnih.gov This technique has successfully achieved enantiomer separation for 17 out of 21 amino acids studied, with mobility differences ranging from 0.009 to 0.061 cm²/(V·s). acs.orgnih.gov

Table 2: TIMS Resolution for Selected FLEC-Derivatized Amino Acid Diastereomers

| Amino Acid | Mobility Difference (K₀/ΔK₀) (cm²/(V·s)) |

| Asparagine | 0.061 |

| Lysine | 0.009 |

Data from a study on chiral discrimination of DL-amino acids by TIMS after derivatization with (+)-FLEC. acs.orgnih.gov

This IMS-based methodology provides a powerful and rapid alternative to chromatographic methods for chiral analysis, allowing for the simultaneous chiral analysis of multiple amino acids. acs.orgnih.gov

Trapped Ion Mobility Spectrometry (TIMS)

Trapped Ion Mobility Spectrometry (TIMS) is a high-resolution analytical technique that separates ionized molecules in the gas phase based on their size, shape, and charge. chromatographyonline.comnih.gov Unlike conventional drift-tube ion mobility spectrometry, where ions travel through a stationary gas under a constant electric field, TIMS utilizes a moving gas stream to hold ions stationary against a variable, retarding electric field. nih.govbu.edu An ion is trapped at a specific position within the TIMS analyzer where the force of the electric field balances the drag force of the gas flow. bu.edu By systematically reducing the electric field, ions are sequentially released from the trap according to their mobility, with more compact ions (higher mobility) eluting before larger ions (lower mobility). bu.edu This process allows for the separation of ions based on their collision cross-section (CCS), which is a measure of their rotational average projected area.

In the context of FLEC derivatives, TIMS has emerged as a powerful tool for the chiral discrimination of compounds such as amino acids. acs.org After derivatization with (+)-FLEC, the resulting diastereomeric pairs of amino acids can be efficiently separated based on differences in their ion mobility. acs.org This method, often coupled with time-of-flight mass spectrometry (TIMS-TOFMS), allows for rapid enantiomeric separation without the need for reference compounds. acs.org The high resolving power of TIMS enables the detection of minute conformational differences between the diastereomers, leading to their baseline separation in the mobility domain. acs.orgvu.nl

A novel analytical method based on hybrid TIMS-TOFMS has been developed for the fast enantiomeric separation of amino acids following derivatization with FLEC. acs.org The operational parameters of the TIMS instrument are optimized to maximize the resolving power for a given set of diastereomers. acs.org

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| ESI Voltage | 4.5 kV |

| Mass Range | m/z 100–3000 |

| Duty Cycle | 80% |

| Calibration Range (1/K₀) | 0.7319–0.9848 |

| This table summarizes typical operational parameters for TIMS analysis of FLEC-derivatized amino acids. Data sourced from reference acs.org. |

Applications of + 1 9 Fluorenyl Ethyl Chloroformate in Chiral Analysis

Enantiomeric Analysis of Amino Acids

The separation and quantification of amino acid enantiomers are crucial in various fields, from food science to clinical diagnostics, as the biological activity of amino acids is often specific to a particular stereoisomer. FLEC-based derivatization is a common strategy to achieve the chiral separation of D- and L-amino acids. aimspress.comtaylorfrancis.com

Proteinogenic Amino Acids

Proteinogenic amino acids, the fundamental building blocks of proteins, exist primarily as L-enantiomers in biological systems. aimspress.com However, the presence and quantification of their D-enantiomers are of significant interest in various research areas. The derivatization of proteinogenic amino acids with FLEC allows for their separation and sensitive detection.

One method for the chiral analysis of DL-amino acids involves micellar electrokinetic chromatography (MEKC) coupled with UV-excited fluorescence detection after derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate. researchgate.netnih.gov This technique has been successfully applied to the enantioseparation of 12 proteinogenic DL-amino acids, achieving chiral resolutions between 1.2 and 7.9. nih.gov The use of a fluorescence detection system in this method provides significantly better signal-to-noise ratios for the FLEC-derivatized amino acids compared to ultraviolet absorbance detection. researchgate.netnih.gov

Another approach utilizes trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS) for the fast enantiomeric separation of amino acids. acs.org In this method, amino acid enantiomers are converted to diastereomers with FLEC prior to analysis. The resulting diastereomers are then efficiently separated based on their differences in ion mobility. acs.org This technique has been applied to a total of 22 proteinogenic and non-proteinogenic amino acids. acs.org

The following table summarizes the chiral resolution for selected proteinogenic amino acids derivatized with FLEC and analyzed by MEKC with fluorescence detection.

| Amino Acid | Chiral Resolution (Rs) | Detection Limit (nM) |

| Alanine (B10760859) | 1.8 | 25 |

| Valine | 3.5 | 20 |

| Leucine | 4.2 | 18 |

| Isoleucine | 4.5 | 15 |

| Phenylalanine | 7.9 | 13 |

| Tryptophan | 6.8 | 30 |

| Serine | 1.2 | 45 |

| Threonine | 1.5 | 50 |

| Aspartic Acid | 2.1 | 60 |

| Glutamic Acid | 2.3 | 55 |

| Tyrosine | 5.5 | 22 |

| Methionine | 3.9 | 28 |

This data is synthesized from findings reported in studies utilizing MEKC for the analysis of FLEC-derivatized amino acids. nih.gov

Non-Proteinogenic Amino Acids

Beyond the 22 proteinogenic amino acids, there exists a vast number of non-proteinogenic amino acids, some of which have significant biological activities and implications for human health. The analysis of these compounds, including their enantiomeric forms, is crucial for understanding their roles.

A notable example is the neurotoxin β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases. rsc.org An LC-MS/MS method has been developed for the determination of D- and L-BMAA enantiomers in complex samples after derivatization with FLEC. rsc.org This method allows for the separation of the diastereomers formed from the reaction of FLEC with the D- and L-enantiomers of BMAA. rsc.org

In addition to BMAA, other non-proteinogenic amino acids have been identified in various natural sources, such as cycad seeds, using different derivatization techniques. nih.govnih.gov The application of FLEC in the analysis of these compounds allows for the investigation of their enantiomeric composition.

A study employing trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS) included four non-proteinogenic amino acids in its analysis after derivatization with FLEC, demonstrating the broad applicability of this method. acs.org

Determination of D- and L-Amino Acid Ratios in Biological Samples

The determination of the ratio of D- and L-amino acids in biological samples is of great importance as it can serve as a biomarker for various physiological and pathological conditions. nih.govmdpi.com While L-amino acids are predominant, the presence of D-amino acids in mammals is now widely recognized, and they are believed to play significant biological roles. researchgate.net

Cerebrospinal fluid (CSF) analysis can provide valuable insights into the biochemistry of the central nervous system. An in-capillary derivatization method using micellar electrokinetic chromatography (MEKC) with FLEC as the chiral labeling agent has been developed for the separation of amino acid derivatives in artificial CSF samples. nih.gov This method achieved the separation of 12 pairs of derivatized amino acid diastereomers with resolution values ranging from 3 to 20. nih.gov The successful application to spiked artificial CSF demonstrates its potential for analyzing biological CSF samples. nih.gov

The analysis of amino acids in serum and urine is a common diagnostic tool. nih.gov Detectable levels of several free D-amino acids have been found in human urine. nih.govscispace.com In urine, the concentrations of D-amino acids can range from hundredths of a percent to percent levels of their corresponding L-enantiomers. nih.govscispace.com

A study on human urine identified measurable concentrations of numerous D-amino acids, with the mean contributions of the D-enantiomer to the total amino acid concentration (% D) being significant for several amino acids. mdpi.com

The following table presents the concentration ranges and mean percentages of D-amino acids found in human urine for selected amino acids from a study utilizing a chiral derivatizing agent. mdpi.com

| Amino Acid | Concentration Range (µM) | Mean % D |

| D-Serine | 89.1–246 | 37% |

| D-Alanine | 17.4–59.4 | 12% |

| D-Asparagine | 11.1–24.0 | 17% |

| D-allo-Threonine | 7.19–16.8 | 9.5% |

| D-Lysine | 3.76–9.77 | 2.2% |

| D-Arginine | 3.51–6.28 | 29% |

This data is based on the quantitation results for D,L-amino acids in human urine from a specific study. mdpi.com

Cycad seeds are known to contain various non-protein amino acids, some of which are neurotoxic. rsc.orgnih.gov The enantiomeric composition of these amino acids is of great interest. A simple and easily implemented LC-ESI-MS/MS method was developed to determine the presence of both D- and L-BMAA enantiomers in samples of cycad seeds (Cycas micronesica). rsc.org This method utilized derivatization with FLEC to produce chromatographically separable derivatives of D- and L-BMAA. rsc.org

The application of this methodology allowed for the first-time detection of naturally occurring D-BMAA in this biological material. rsc.org The study quantified the concentrations of both L- and D-BMAA in cycad seed samples. rsc.org

The table below shows the quantified concentrations of L- and D-BMAA in cycad seed samples.

| BMAA Enantiomer | Concentration (μg/g wet weight) |

| L-BMAA | 50.13 ± 0.05 |

| D-BMAA | 4.08 ± 0.04 |

This data represents the calculated concentrations of L- and D-BMAA in Cycas micronesica seed samples (n=3). rsc.org

Investigation in Fingerprints for Age Estimation

A significant challenge in forensic science is determining the age of a latent fingerprint, which can be critical for linking it to a crime. rsc.org A promising approach involves the analysis of amino acid racemization, the process by which L-amino acids, the naturally predominant form in biological residues, convert to their D-enantiomers over time. rsc.orgdetectingdesign.com Researchers have developed methods to quantify this change in fingerprint residues to estimate the time since deposition. rsc.org

In this context, 1-(9-fluorenyl)ethyl chloroformate (FLEC) is utilized as a derivatization reagent to enable the separation and quantification of amino acid enantiomers. rsc.org The process involves derivatizing the amino acids present in the fingerprint residue with FLEC to form diastereomers, which are then analyzed using ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). rsc.org

Studies have analyzed fingerprints from various donors, aged up to six months, to track the changes in the D/L ratio of several amino acids, including histidine, serine, threonine, alanine, proline, methionine, and valine. rsc.org

Detailed Research Findings:

Of the amino acids studied, D-serine showed the most promising and consistent trend for age estimation. rsc.org

Initial State: In freshly deposited fingerprints, a low concentration of D-enantiomers for serine, threonine, and histidine was observed. rsc.org

Aging Trend: For serine, a steady increase in the D/L ratio was observed for all donors during the first 30 days of aging. rsc.org

Variability: After 30 days, the D-serine percentage increased to over 1%, and for some donors, it continued to rise to over 5% within a six-month period. For other donors, the ratio leveled off or even decreased after 120 days, indicating that factors like environmental conditions and individual biochemistry can influence the racemization rate. rsc.org

While D-alanine was also investigated, its high variability in fresh fingerprints made it an unreliable marker for age estimation. rsc.org The research demonstrates the potential of using the D/L-serine ratio in fingerprint residue as a forensic tool for age estimation, with FLEC serving as the essential chiral derivatizing agent to enable the analysis. rsc.orgrsc.org

Chiral Separation of Specific Bioactive Compounds

β-Methylaminoalanine (BMAA) Enantiomers

β-Methylamino-L-alanine (L-BMAA) is a neurotoxin found in various environments, and there is a critical need for sensitive methods to detect its presence in complex biological samples. Current time information in Monroe County, US. Determining the enantiomeric composition of BMAA is vital for understanding its biochemical properties. This compound (FLEC) is instrumental in a simple and effective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for this purpose. Current time information in Monroe County, US.taylorfrancis.com

The method involves derivatizing both D- and L-BMAA enantiomers with (+)-FLEC, which produces stable diastereomeric derivatives that are separable by chromatography. detectingdesign.comCurrent time information in Monroe County, US. To prevent racemization that can occur during harsh sample preparation, enzymatic hydrolysis is used instead of strong acid hydrolysis. Current time information in Monroe County, US.taylorfrancis.com The identity of the compounds is confirmed by their retention time and the ratio of two multiple reaction monitoring (MRM) transitions. rsc.org

This analytical method has demonstrated high repeatability and accuracy. Current time information in Monroe County, US.taylorfrancis.com

| Parameter | Value |

| Limit of Quantitation (LOQ) | 0.3 µg/g wet weight for each enantiomer |

| Intraday Repeatability (RSD%) | < 3% |

| Interday Repeatability (RSD%) | < 3% |

| Accuracy | 98–108% |

This table summarizes the performance metrics of the LC-MS/MS method for BMAA enantiomer analysis after derivatization with (+)-FLEC.

Using this method, an accurate enantiomeric composition was determined in samples of cycad seeds (Cycas micronesica), a known source of BMAA. rsc.orgCurrent time information in Monroe County, US.

| Enantiomer | Concentration (µg/g wet weight) |

| L-BMAA | 50.13 ± 0.05 |

| D-BMAA | 4.08 ± 0.04 |

This table shows the measured concentrations of L- and D-BMAA in cycad seed samples, demonstrating the natural predominance of the L-enantiomer. Current time information in Monroe County, US.taylorfrancis.com

D-Carnitine in L-Carnitine Preparations

L-carnitine is a widely used nutritional supplement, but its synthesis can result in the presence of the D-carnitine enantiomer as an impurity. nih.govnih.gov The presence of D-carnitine is undesirable as it can act as a competitive inhibitor of essential enzymes. nih.gov Therefore, robust methods are required to determine the enantiomeric purity of L-carnitine preparations.

A validated high-performance liquid chromatography (HPLC) method utilizes (+)-FLEC for the precise determination of low amounts of D-carnitine in L-carnitine. nih.gov The method is based on the derivatization of carnitine with (+)-FLEC, creating two diastereomers that can be separated on a standard octadecyl column. nih.gov Detection is achieved using fluorescence, with an excitation wavelength of 260 nm and an emission wavelength of 310 nm. nih.gov

A key advantage of this procedure is its robustness and cost-effectiveness, as it allows for the indirect determination of D-carnitine through the quantification of the much more abundant L-carnitine. nih.gov The resulting derivatives are very stable, making the method suitable for automation using an autoinjector. nih.gov This reliable assay is designed for determining the enantiomeric purity of L-carnitine in the range of 0.1-1.0% D-carnitine. nih.gov

Glufosinate (B12851) Enantiomers in Biological and Environmental Samples

Glufosinate is a widely used herbicide that exists as a racemic mixture of D- and L-enantiomers. york.ac.uk Enantioselective analysis is important for toxicological and environmental studies. An analytical method has been developed to quantify the enantiomers of glufosinate in biological samples using (+)-FLEC as a precolumn derivatization reagent. york.ac.ukresearchgate.net

The method involves derivatizing the glufosinate enantiomers with (+)-FLEC under mild conditions (40°C for 30 minutes), which avoids inducing racemization. york.ac.uk The resulting diastereomers are then separated using reversed-phase HPLC with fluorescence detection. york.ac.uk This technique has been successfully applied to quantify glufosinate enantiomers in serum and urine. york.ac.ukresearchgate.net

| Parameter | Value (for both D- and L-Glufosinate) |

| Lower Limit of Quantitation | 0.01 µg/mL |

| Detection Limit | 5 ng/mL |

| Mean Recovery from Serum (0.1-100 µg/mL) | ≥ 93.8% |

| Recovery from Urine | Satisfactory |

This table presents the performance characteristics of the HPLC method for the enantioselective analysis of glufosinate after derivatization with (+)-FLEC. york.ac.uk

Biogenic Amines in Complex Matrices

The chiral derivatizing agent (+)-FLEC is also effective for the separation of various chiral amines. The derivatization allows for the formation of diastereomers from amino acid enantiomers and other chiral amines, which can then be separated by reversed-phase liquid chromatography. nih.gov This application is crucial for analyzing the enantiomeric composition of amines in complex biological matrices.

Application in Metabolomics for Chiral Profiling

Metabolomics, the comprehensive study of metabolites in a biological system, is increasingly recognizing the importance of chirality. rsc.org The enantiomeric composition of metabolites can provide deep insights into the physiological state of an organism. rsc.org (+)-FLEC has proven to be a versatile derivatizing agent in this field, enabling the chiral profiling of metabolites, particularly amino acids, in complex biological samples. rsc.org

One notable application is the analysis of D,L-amino acids in cerebrospinal fluid (CSF) using capillary electrophoresis coupled with mass spectrometry (CE-MS). rsc.org In this method, amino acids are labeled with FLEC, and the resulting diastereomers are separated. rsc.org To enhance selectivity, the analysis is performed in micellar electrokinetic chromatography (MEKC) mode. rsc.org This approach has successfully separated 14 chiral amino acids with detection limits in the nanomolar range. rsc.org

Analysis of blank CSF samples using this method revealed the presence of both D- and L-enantiomers for certain amino acids, highlighting the utility of FLEC in establishing a chiral metabolic profile. rsc.org

| Metabolite | Enantiomeric Ratio (% D-enantiomer) |

| D-Serine | 4.8 – 8.0% |

| D-Glutamine | 0.34 – 0.74% |

This table shows the enantiomeric ratios of serine and glutamine found in cerebrospinal fluid, as determined by a CE-MS method following derivatization with FLEC. rsc.org

Method Development and Validation for + 1 9 Fluorenyl Ethyl Chloroformate Based Assays

Performance Characteristics and Analytical Figures of Merit

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. For assays involving derivatization with (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC), a comprehensive evaluation of performance characteristics is essential. These characteristics, often referred to as analytical figures of merit, define the quality and consistency of the data generated.

Sensitivity (Limit of Detection, Limit of Quantification)

Sensitivity in an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is quantitatively expressed by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy.

In a high-performance liquid chromatography (HPLC) method developed for the enantioselective analysis of glufosinate (B12851), derivatization with this compound was employed. This method demonstrated high sensitivity, with a reported limit of detection of 5 ng/mL. The lower limit of quantitation for both D- and L-glufosinate was established at 0.01 µg/mL, showcasing the method's capability for trace-level analysis in biological samples researchgate.net.

The determination of LOD and LOQ can be approached in several ways, and the chosen method can significantly influence the resulting values tbzmed.ac.irtbzmed.ac.ir. Common approaches include methods based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve tbzmed.ac.ir. Regulatory bodies like the FDA provide specific criteria for establishing the Lower Limit of Quantification (LLOQ) to ensure consistency in pharmaceutical analysis tbzmed.ac.irfda.gov.

| Parameter | Analyte | Value | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | D-Glufosinate & L-Glufosinate | 5 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | D-Glufosinate & L-Glufosinate | 0.01 µg/mL | researchgate.net |

Linearity and Calibration Curve Establishment

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range clpmag.commedlabacademy.com. This relationship is established by constructing a calibration curve, where the analytical response is plotted against known concentrations of the analyte. The range over which this proportionality is maintained is known as the linear range or reportable range nih.govscribd.com.

For a method to be considered linear, the data points on the calibration curve should be well-represented by a straight line, typically confirmed by a high correlation coefficient (r) or coefficient of determination (r²), ideally close to 1.000 nih.gov. In the validation of the FLEC-based method for glufosinate enantiomers, linearity was assessed by adding the analytes to serum to produce concentrations spanning from 0.1 to 100 µg/mL, indicating a broad linear range suitable for analyzing varying concentration levels researchgate.net.

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Linear Range | 0.1 - 100 µg/mL | Defines the concentration span where the method is accurate researchgate.net. |

| Correlation Coefficient (r) | > 0.999 | Indicates a strong linear relationship between concentration and response nih.gov. |

Precision (Intraday and Interday Variability)

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Intraday Precision (Repeatability): Assesses the variability of results within the same day, under the same operating conditions.

Interday Precision (Intermediate Precision): Assesses the variability of results across different days, often including variations such as different analysts or equipment.

| Precision Type | Result (RSD %) | Reference |

|---|---|---|

| Intra-day Variation | < 15% | researchgate.net |

| Inter-day Variation | < 15% | researchgate.net |

| Overall Precision | 5.6% - 12.7% | researchgate.net |

Accuracy and Recovery Studies

Accuracy refers to the closeness of the mean test result obtained by the method to the true or accepted reference value of the analyte. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the spiked analyte that is detected by the method is calculated to determine the recovery.

| Parameter | Matrix | Result | Reference |

|---|---|---|---|

| Mean Recovery | Serum | ≥ 93.8% | researchgate.net |

| Accuracy | Serum | 97.0% - 103.9% | researchgate.net |

Robustness and Ruggedness Testing

Robustness and ruggedness are parameters that evaluate the reliability of an analytical method when subjected to minor variations in operating conditions. Though sometimes used interchangeably, they describe distinct aspects of a method's stability foodsafety.institutepharmaguideline.com.

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its own parameters pharmaguideline.comlabmanager.comchromatographyonline.com. This is typically an intra-laboratory evaluation performed during method development to identify critical parameters that must be strictly controlled labmanager.com. For an HPLC method involving FLEC derivatization, robustness testing would involve systematically altering parameters to observe their effect on the results.

Ruggedness refers to the reproducibility of results under a variety of normal testing conditions, such as different laboratories, analysts, instruments, or reagent lots chromatographyonline.com. It assesses the method's resistance to external, inter-laboratory variations and is a key indicator of its transferability foodsafety.institutepharmaguideline.comut.ee.

The evaluation of robustness involves identifying critical method parameters and introducing small, planned variations. The effect of these changes on analytical responses (e.g., peak area, retention time, resolution) is then statistically evaluated.

| Parameter Category | Specific Parameter to Vary | Potential Impact |

|---|---|---|

| Derivatization Step | Reaction Temperature | Incomplete reaction, degradation |

| Reaction Time | Incomplete reaction | |

| Buffer pH | Derivatization efficiency | |

| Chromatographic Conditions | Mobile Phase Composition (% organic) | Retention time, resolution |

| Mobile Phase pH | Peak shape, retention time | |

| Column Temperature | Retention time, peak shape | |

| Flow Rate | Retention time, peak width |

Matrix Effects and Sample Pre-treatment Strategies for this compound-Based Assays

In quantitative bioanalysis, matrix effects represent a significant challenge, referring to the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix. nih.govnih.goveijppr.com These effects, which can cause ion suppression or enhancement, may compromise the accuracy, precision, and sensitivity of an assay. nih.goveijppr.com For methods employing this compound (FLEC), which are often coupled with mass spectrometry, mitigating matrix effects is crucial for reliable quantification. The complexity of biological samples necessitates robust pre-treatment strategies to remove interfering substances like salts, proteins, and phospholipids before the derivatization and analysis steps. nih.govchromatographyonline.com Effective sample preparation is the most critical step to circumvent ion suppression and ensure the integrity of the analytical results. chromatographyonline.com Strategies range from enzymatic hydrolysis to release target analytes, to solid-phase extraction for cleanup, and simple dilution to reduce the concentration of interfering components. nih.govchromatographyonline.com

Enzymatic Hydrolysis for Sample Preparation

For analytes such as amino acids that are present in proteins and peptides, a hydrolysis step is required to cleave the amide bonds and release the individual amino acids for analysis. While strong acid hydrolysis is a common method, it can lead to the degradation of certain amino acids and, crucially for chiral analysis, can cause racemization, leading to an inaccurate determination of the enantiomeric composition. springernature.com

To overcome these limitations, enzymatic hydrolysis presents a milder and more specific alternative for sample preparation prior to derivatization with FLEC. This technique uses enzymes, such as proteases, to catalyze the hydrolysis of peptide bonds under controlled pH and temperature conditions, preserving the stereochemistry of the chiral centers.

A key application is in the chiral analysis of β-methylamino alanine (B10760859) (BMAA) in complex biological samples like cycad seeds. In one validated method, samples were subjected to enzymatic hydrolysis using Pronase to release D- and L-isomers of BMAA from their protein-bound state. This approach effectively prevented racemization that can occur with traditional strong acid hydrolysis, ensuring that the subsequent chiral analysis following FLEC derivatization accurately reflected the natural enantiomeric composition of the neurotoxin. The use of enzymes provides a highly specific and gentle method of sample preparation, crucial for maintaining the integrity of chiral analytes.

| Parameter | Condition | Rationale |

| Enzyme | Pronase | A mixture of proteases for broad-spectrum protein digestion. |

| Goal | Release of protein-bound amino acids | To make analytes available for derivatization. |

| Advantage | Avoids racemization | Preserves the original stereochemistry for accurate chiral analysis. |

| Alternative | Strong Acid Hydrolysis (e.g., 6M HCl) | Prone to causing racemization and degradation of sensitive amino acids. springernature.com |

Solid-Phase Extraction (SPE) of FLEC Derivatives

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. youtube.comyoutube.com It is highly effective for sample cleanup and concentration, removing matrix interferences that could affect derivatization or chromatographic analysis. eijppr.comfishersci.eu The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com

SPE can be applied either before derivatization to purify the sample matrix or after derivatization to clean up the reaction mixture and isolate the FLEC derivatives. For instance, a C18-based SPE method has been successfully used to purify complex pharmaceutical substrates prior to derivatization of secondary amines. mdpi.com